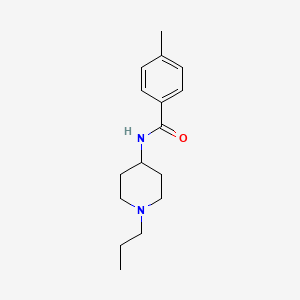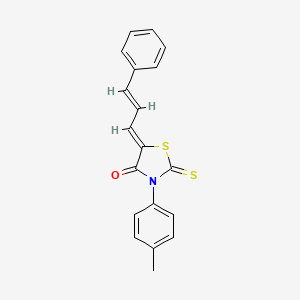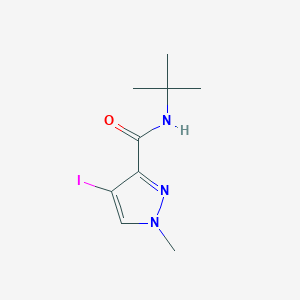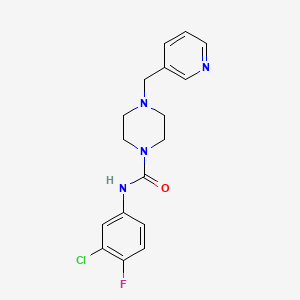
4-甲基-N-(1-丙基-4-哌啶基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of piperidine derivatives often involves complex reactions that aim to introduce various substituents to the piperidine ring, enhancing the compound's activity or modifying its properties. For instance, a study on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that introducing a bulky moiety in the para position of the benzamide substantially increased anti-acetylcholinesterase activity. This suggests that structural modifications can significantly impact the biological activity of such compounds (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular docking studies of piperidine derivatives targeting Alzheimer's disease revealed the importance of the molecular structure in determining the therapeutic potential. One study showed that a specific benzamide derivative exhibited excellent enzyme inhibition activity, suggesting that the structural elements of these compounds play a crucial role in their efficacy (Hussain et al., 2016).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that enhance their pharmacological profile. For instance, the design and synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors demonstrated the potential for treating conditions by modulating the glycine transporter-1, indicating the versatility of chemical modifications in targeting specific biological pathways (Cioffi et al., 2013).
Physical Properties Analysis
Analyzing the physical properties of benzamide derivatives, such as solubility, melting point, and stability, is crucial for understanding their behavior in biological systems. While specific studies on the physical properties of 4-methyl-N-(1-propyl-4-piperidinyl)benzamide were not found, research on similar compounds provides a methodological framework for such analyses.
Chemical Properties Analysis
The chemical properties, including reactivity, pharmacokinetics, and metabolism, are integral to the development of piperidine and benzamide derivatives as therapeutic agents. Studies on related compounds, like the synthesis and biological evaluation of glycine transporter-1 inhibitors, highlight the importance of understanding these properties for drug development (Cioffi et al., 2016).
科学研究应用
抗乙酰胆碱酯酶活性
Sugimoto 等人 (1990) 的一项研究调查了一系列 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物的抗乙酰胆碱酯酶 (抗 AChE) 活性。引入大体积部分和在苯甲酰胺的氮原子处取代显着增强了活性。研究中发现的化合物 21 作为抗 AChE 剂显示出显着的效力,表明在抗痴呆药物开发中的潜在应用 (Sugimoto et al., 1990)。
抗菌活性
Khatiwora 等人 (2013) 合成了新型苯甲酰胺的金属配合物,并评估了它们对几种细菌菌株的体外抗菌功效。与游离配体相比,铜配合物表现出优异的抗菌活性,表明在开发新型抗菌剂方面的潜在应用 (Khatiwora et al., 2013)。
抗疲劳作用
Wu 等人 (2014) 合成了苯甲酰胺衍生物并评估了它们在小鼠中的抗疲劳作用。研究发现,某些衍生物显着增强了小鼠的游泳耐力,表明了抗疲劳剂的潜在应用 (Wu et al., 2014)。
光学限制材料
Prathebha 等人 (2022) 展示了基于哌啶的有机材料在光学限制应用中的性质的计算和实验结果。该研究强调了该材料由于其结构、机械和光学性质而在激光器件应用中的潜力 (Prathebha et al., 2022)。
属性
IUPAC Name |
4-methyl-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-10-18-11-8-15(9-12-18)17-16(19)14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGCDYCMDLRLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-propylpiperidin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4536340.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4536348.png)
![4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B4536351.png)
![2-methyl-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B4536365.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4536369.png)
![1-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetyl}indoline](/img/structure/B4536390.png)
![N-(4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4536395.png)
![N-(4-ethylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4536399.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4536403.png)

![8-[4-(4-chlorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4536420.png)
![N-cyclopentyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4536424.png)

